6-Chloro-4-hydroxypicolinic acid
Description
Contextual Significance of Pyridine (B92270) Carboxylic Acid Derivatives in Advanced Organic Synthesis
Pyridine carboxylic acids, including picolinic, nicotinic, and isonicotinic acids, are fundamental building blocks in the synthesis of complex organic molecules. researchgate.netcontaminantdb.ca Their inherent structural features, such as the electron-deficient nature of the pyridine ring and the presence of a reactive carboxylic acid group, make them highly valuable in the construction of pharmaceuticals, agrochemicals, and advanced materials. researchgate.netnp-mrd.org The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and a coordination site for metal ions, while the carboxylic acid moiety provides a handle for a wide range of chemical transformations, including esterification, amidation, and decarboxylation. researchgate.net
The versatility of pyridine carboxylic acid derivatives is evident in the vast number of approved drugs and bioactive compounds that contain this structural motif. np-mrd.org These compounds have found applications in the treatment of a wide array of diseases, including cancer, tuberculosis, and neurological disorders. np-mrd.org The ability to easily modify the pyridine scaffold at various positions allows for the fine-tuning of a molecule's physicochemical properties and biological activity, a crucial aspect of modern drug discovery. researchgate.netrsc.org
Strategic Importance of Halogenation and Hydroxylation in Pyridine Scaffolds
The introduction of halogen and hydroxyl substituents onto the pyridine ring is a powerful strategy for modulating the properties and reactivity of these heterocyclic systems. Halogenation, the process of introducing one or more halogen atoms, can significantly alter the electronic nature of the pyridine ring, influencing its reactivity in subsequent reactions. For instance, the presence of a chlorine atom can activate the pyridine ring for nucleophilic aromatic substitution reactions, a cornerstone of modern synthetic chemistry.
Hydroxylation, the introduction of a hydroxyl group, imparts another layer of functionality. The hydroxyl group can act as a hydrogen bond donor and acceptor, influencing intermolecular interactions and, consequently, the physical properties and biological activity of the molecule. Furthermore, the hydroxyl group can be a precursor for other functional groups, expanding the synthetic possibilities. The combination of both halogenation and hydroxylation on a pyridine carboxylic acid scaffold, as seen in 6-Chloro-4-hydroxypicolinic acid, creates a highly functionalized building block with a unique set of properties and potential applications.
Overview of Research Trajectories for this compound
While specific, in-depth research focused solely on this compound is not extensively documented in publicly available literature, its structural features suggest its potential as a valuable intermediate in several research domains. The presence of a chlorine atom, a hydroxyl group, and a carboxylic acid on the pyridine ring makes it a trifunctionalized building block.
Research involving this compound would likely focus on its utility as a starting material for the synthesis of more complex molecules. The chlorine atom can be displaced through nucleophilic substitution, the hydroxyl group can be derivatized, and the carboxylic acid can be converted into a variety of other functional groups. These potential transformations make this compound a candidate for the synthesis of novel pharmaceutical and agrochemical compounds. Further research would be necessary to fully explore its synthetic potential and to characterize its chemical and physical properties in detail.
Chemical and Physical Properties of this compound
The fundamental properties of a chemical compound are crucial for its application in synthesis and materials science. The following tables provide an overview of the known and predicted properties of this compound.
Table 1: General Properties of this compound
| Property | Value | Source |
| CAS Number | 1060809-87-1 | |
| Molecular Formula | C6H4ClNO3 | |
| Molecular Weight | 173.55 g/mol |
Table 2: Predicted Spectroscopic Data for this compound
| Spectroscopic Technique | Predicted Features |
| ¹H NMR | Aromatic protons on the pyridine ring would appear in the downfield region, typically between 7.0 and 8.5 ppm. The chemical shifts would be influenced by the positions of the chloro, hydroxyl, and carboxyl groups. The hydroxyl and carboxylic acid protons would likely be broad singlets and their chemical shifts would be solvent-dependent. |
| ¹³C NMR | Carbon atoms of the pyridine ring would resonate in the aromatic region (100-160 ppm). The carbon attached to the chlorine atom would be influenced by its electronegativity. The carboxyl carbon would appear further downfield, typically above 160 ppm. |
| Infrared (IR) Spectroscopy | Characteristic peaks would include a broad O-H stretch from the carboxylic acid (around 2500-3300 cm⁻¹), another O-H stretch from the hydroxyl group (around 3200-3600 cm⁻¹), a C=O stretch from the carboxylic acid (around 1700-1730 cm⁻¹), and C=C and C=N stretching vibrations from the pyridine ring (in the 1400-1600 cm⁻¹ region). |
| Mass Spectrometry (MS) | The mass spectrum would show a molecular ion peak (M+) corresponding to the molecular weight of the compound. The isotopic pattern of the chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would result in a characteristic M+2 peak. Fragmentation patterns would likely involve the loss of CO₂, H₂O, and HCl. |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-chloro-4-oxo-1H-pyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClNO3/c7-5-2-3(9)1-4(8-5)6(10)11/h1-2H,(H,8,9)(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVODJCLYRVGJGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC(=CC1=O)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201256785 | |
| Record name | 6-Chloro-4-hydroxy-2-pyridinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201256785 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1060809-87-1 | |
| Record name | 6-Chloro-4-hydroxy-2-pyridinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1060809-87-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Chloro-4-hydroxy-2-pyridinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201256785 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-chloro-4-hydroxypyridine-2-carboxylic acid | |
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Advanced Synthetic Methodologies for 6 Chloro 4 Hydroxypicolinic Acid and Its Precursors
Retrosynthetic Analysis and Strategic Disconnections
Retrosynthetic analysis is a problem-solving technique for designing organic syntheses. It involves breaking down a target molecule into simpler, commercially available starting materials through a series of logical steps. youtube.comresearchgate.net This approach helps in identifying potential synthetic pathways and key intermediates. youtube.comresearchgate.netamazonaws.com
Derivatization from 4-Hydroxypicolinic Acid
One logical retrosynthetic disconnection of 6-chloro-4-hydroxypicolinic acid involves the removal of the chlorine atom, leading back to 4-hydroxypicolinic acid as a key precursor. This strategy focuses on the regioselective chlorination of the pre-existing hydroxypicolinic acid scaffold. The primary challenge in this approach is to control the position of chlorination to exclusively obtain the desired 6-chloro isomer.
Derivatization from 6-Chloropicolinic Acid
An alternative retrosynthetic approach starts with the disconnection of the hydroxyl group, identifying 6-chloropicolinic acid as the crucial starting material. chemicalbook.comnih.govsigmaaldrich.com This pathway necessitates a regioselective hydroxylation of the pyridine (B92270) ring at the C-4 position. The success of this strategy hinges on achieving high selectivity for the 4-hydroxy product over other possible isomers.
Targeted Synthesis Routes
Based on the retrosynthetic analysis, several targeted synthesis routes can be devised. These routes employ specific chemical reactions to achieve the desired transformations with high efficiency and selectivity.
Regioselective Halogenation Strategies for Hydroxypicolinic Acids
The direct and selective halogenation of pyridine rings is a significant challenge in organic synthesis. For the synthesis of this compound from 4-hydroxypicolinic acid, achieving regioselectivity is paramount. Various modern halogenation methods can be considered:
Directed C-H Activation: The use of directing groups can facilitate the regioselective halogenation of aromatic and heteroaromatic compounds. nih.govresearchgate.net While not explicitly reported for 4-hydroxypicolinic acid, this strategy offers a promising avenue for controlling the position of chlorination.
Metal-Free Halogenation: Recent advancements have led to the development of metal-free halogenation protocols that offer advantages in terms of cost and environmental impact. rsc.org These methods often utilize inexpensive and readily available halogen sources. rsc.org
| Reagent/Catalyst | Position of Halogenation | Reference |
| Pd(OAc)2 | Ortho to directing group | nih.govresearchgate.net |
| Trihaloisocyanuric acid | C5 of 8-substituted quinolines | rsc.org |
Hydroxylation Approaches for Chloropicolinic Acids
Introducing a hydroxyl group at a specific position on a pre-functionalized pyridine ring, such as 6-chloropicolinic acid, requires carefully chosen hydroxylation methods.
Enzymatic Hydroxylation: Biocatalytic methods, employing specific microorganisms or enzymes, can offer high regioselectivity and mild reaction conditions. google.comnih.gov For instance, certain bacterial strains have been shown to hydroxylate nicotinic acid to 6-hydroxynicotinic acid. google.comnih.gov A similar enzymatic approach could potentially be developed for the hydroxylation of 6-chloropicolinic acid.
Ligand-Enabled C-H Hydroxylation: The development of specialized ligands can enable palladium-catalyzed C-H hydroxylation reactions with high efficiency and selectivity, even at room temperature using environmentally benign oxidants like aqueous hydrogen peroxide. organic-chemistry.org
| Method | Key Features | Potential Application |
| Enzymatic Hydroxylation | High regioselectivity, mild conditions | Hydroxylation of 6-chloropicolinic acid |
| Ligand-Enabled Pd-Catalyzed C-H Hydroxylation | Room temperature, use of H2O2 | Direct hydroxylation of the pyridine ring |
Multi-component Reaction Pathways for Pyridine Carboxylic Acids
Multi-component reactions (MCRs) are powerful tools in organic synthesis, allowing the formation of complex molecules from three or more starting materials in a single step. nih.govdovepress.comdiva-portal.org This approach offers significant advantages in terms of efficiency, atom economy, and the rapid generation of molecular diversity. nih.govnih.govacs.org Several MCRs are known for the synthesis of pyridine derivatives. nih.govnih.gov
Hantzsch Dihydropyridine Synthesis: This classical MCR involves the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia (B1221849) or an ammonium (B1175870) salt to form a dihydropyridine, which can be subsequently oxidized to the corresponding pyridine. nih.gov
Modern MCRs for Pyridine Synthesis: More recent developments in MCR chemistry have expanded the scope and versatility of pyridine synthesis. nih.govacs.orgnih.gov These reactions often utilize different starting materials and catalysts to afford highly functionalized pyridine derivatives. nih.govrsc.orgrsc.org
| MCR Name | Components | Product Type |
| Hantzsch Dihydropyridine Synthesis | Aldehyde, β-ketoester (2 equiv.), Ammonia | Dihydropyridine |
| Various Modern MCRs | Alkenes, Nitriles, Carbonyls, etc. | Substituted Pyridines |
These advanced synthetic methodologies provide a robust toolkit for the preparation of this compound and its precursors. The choice of a specific route will depend on factors such as the availability of starting materials, desired scale of the reaction, and the need for specific regiochemical control.
Chemoenzymatic and Biocatalytic Syntheses of Hydroxypyridine Carboxylic Acids
Chemoenzymatic and biocatalytic strategies are gaining prominence in the synthesis of hydroxypyridine carboxylic acids due to their high selectivity and environmentally friendly nature. These methods leverage the catalytic prowess of enzymes to achieve specific chemical transformations that are often challenging to accomplish through traditional organic synthesis.
One notable approach involves the use of microbial strains for regioselective hydroxylation. For instance, the bacterial species Ralstonia/Burkholderia sp. strain DSM 6920 has been shown to regioselectively hydroxylate 6-methylnicotinate (B8608588) at the C2 position, yielding 2-hydroxy-6-methylnicotinate. nih.gov This enzymatic activity can be harnessed for the preparation of a variety of hydroxylated heterocyclic carboxylic acid derivatives. nih.gov The biotransformation using resting cells of this strain has successfully produced compounds such as 2-hydroxynicotinic acid, 2-hydroxy-6-chloronicotinic acid, and 2-hydroxy-5,6-dichloronicotinic acid. nih.gov
Another chemoenzymatic strategy involves the fermentation of benzoic acid derivatives using microorganisms like R. eutrophus B9. This process can yield homochiral intermediates that serve as versatile starting materials for the synthesis of complex hydroxylated compounds. researchgate.net While this specific example leads to hydroxylated pyrrolidines, the principle of using enzymatic oxidation of an acid to create a chiral building block is applicable to the synthesis of other complex heterocyclic acids. researchgate.net
The power of chemoenzymatic synthesis is further exemplified by the preparation of macrocyclic peptides and polyketides, where thioesterase domains catalyze macrocyclization. nih.gov This highlights the potential of isolated enzyme domains in complex synthetic pathways.
Optimization of Reaction Conditions and Catalyst Systems
Exploration of Heterogeneous and Homogeneous Catalysis
Both heterogeneous and homogeneous catalysis play significant roles in the synthesis and transformation of carboxylic acids. rsc.org The choice between these two catalytic approaches often depends on the specific reaction, desired product, and process considerations such as catalyst separation and recycling.
Homogeneous catalysis offers high activity and selectivity due to the well-defined nature of the catalytic species. For instance, palladium-catalyzed hydroxycarbonylation of alkenes provides a direct route to carboxylic acids. researchgate.net The development of robust ligands has enabled the efficient synthesis of long-chain aliphatic carboxylic acids with high yields. researchgate.net Similarly, platinum-catalyzed hydroxycarbonylation of olefins has been reported for the first time, demonstrating good yields and selectivities for the corresponding carboxylic acids. rsc.org In the realm of transformations, carboxylic acids can act as substrates in various homogeneous catalytic reactions, serving as equivalents to acyl, aryl, or alkyl halides. nih.gov
Heterogeneous catalysis , on the other hand, simplifies product purification and catalyst reuse. Heteropolyacids (HPAs) are a class of highly effective solid acid catalysts that can be used in both homogeneous and heterogeneous systems. iitm.ac.in They have been employed in a variety of organic reactions, including the synthesis of fine chemicals. iitm.ac.in For example, Preyssler's anion, a type of heteropolyacid, has been used as a green catalyst for the N-oxidation of pyridine carboxylic acids using hydrogen peroxide. researchgate.net This catalyst is stable over a wide pH range and can be recycled. researchgate.net
The table below summarizes some catalyst systems used in the synthesis and transformation of carboxylic acids.
| Catalyst System | Reaction Type | Catalyst Nature | Advantages |
| Pd(acac)₂ with various ligands | Hydroxycarbonylation of alkenes | Homogeneous | High yields for long-chain carboxylic acids. researchgate.net |
| PtCl₂/Neolephos | Hydroxycarbonylation of olefins | Homogeneous | Good yields and selectivities. rsc.org |
| Heteropolyacids (HPAs) | Various acid-catalyzed reactions | Heterogeneous/Homogeneous | High acidity and thermal stability. iitm.ac.in |
| Preyssler's anion | N-oxidation of pyridine carboxylic acids | Heterogeneous | Green catalyst, stable, and recyclable. researchgate.net |
| Pyridine-2-carboxylic acid | Multi-component synthesis | Homogeneous (Organocatalyst) | Efficient for synthesizing pyrazolo[3,4-b]quinolinones. rsc.org |
Solvent Effects and Green Chemistry Considerations in Synthesis
The choice of solvent and the adoption of green chemistry principles are integral to modern synthetic strategies. The goal is to minimize environmental impact while maximizing efficiency.
Solvent selection is critical as it can significantly influence reaction rates and selectivity. In the context of green chemistry, there is a growing emphasis on using environmentally benign solvents or even solvent-free conditions. mdpi.com For instance, the multicomponent synthesis of 2-hydroxypyridines has been successfully achieved under solvent-free conditions, leading to higher yields and shorter reaction times compared to classical methods. mdpi.com
Green chemistry also promotes the use of catalytic reagents over stoichiometric ones and aims for high atom economy. The use of catalysts like heteropolyacids and pyridine-2-carboxylic acid aligns with these principles. iitm.ac.inrsc.org Furthermore, developing processes that utilize renewable feedstocks, such as biomass-derived materials, is a key area of research in green pyridine synthesis. numberanalytics.com The synthesis of carboxylic acids from alcohols and aldehydes using a catalytic amount of pyridinium (B92312) chlorochromate (PCC) with a co-oxidant in an environmentally friendly solvent like acetonitrile (B52724) is another example of a greener approach. organic-chemistry.org
The following table highlights some green chemistry considerations in the synthesis of pyridine derivatives.
| Green Chemistry Aspect | Application in Pyridine Synthesis | Reference |
| Solvent-free reactions | Multicomponent synthesis of 2-hydroxypyridines. | mdpi.com |
| Use of green catalysts | Heteropolyacids and pyridine-2-carboxylic acid as recyclable catalysts. | iitm.ac.inresearchgate.netrsc.org |
| Renewable feedstocks | Exploration of biomass-derived materials for pyridine synthesis. | numberanalytics.com |
| Catalytic oxidation | PCC-catalyzed oxidation of alcohols and aldehydes to carboxylic acids. | organic-chemistry.org |
| Flow chemistry | Potential for improved efficiency, scalability, and safety in pyridine synthesis. | numberanalytics.com |
Spectroscopic and Chromatographic Techniques for Synthetic Product Characterization
The unambiguous identification and purity assessment of synthetic products like this compound are paramount. A combination of advanced spectroscopic and chromatographic techniques is employed for this purpose.
Advanced NMR Spectroscopic Analysis for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. One-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR techniques provide detailed information about the connectivity and chemical environment of atoms within a molecule.
For substituted pyridines, complete signal assignment often requires 2D NMR experiments. plos.org For example, in the analysis of substituted pyrazolo[3,4-d]pyrimidines, HMQC and HMBC spectra were crucial for assigning all proton and carbon signals. nih.gov The chemical shifts of protons and carbons in the pyridine ring are sensitive to the nature and position of substituents. For instance, an amino group at the 4-position of a pyridine ring causes an upfield shift of the H3 and H5 proton signals due to its electron-donating effect. plos.org
Protonation studies using NMR can reveal the most basic site in a molecule. For a pyridine derivative with multiple nitrogen atoms, ¹H-¹⁵N HSQC and HMBC experiments can identify the protonated nitrogen by observing correlations to the added proton. plos.org
The following table provides typical ¹H and ¹³C NMR chemical shift ranges for protons and carbons in a substituted pyridine ring.
| Atom | Typical Chemical Shift (ppm) | Influencing Factors |
| Pyridine Ring Protons | 7.0 - 9.0 | Substituent electronic effects, position on the ring. |
| Pyridine Ring Carbons | 120 - 160 | Substituent effects, hybridization. |
| Carboxylic Acid Proton | 10.0 - 13.0 | Hydrogen bonding, solvent. |
| Hydroxyl Proton | Variable | Hydrogen bonding, solvent, exchange rate. |
Mass Spectrometry (LC-MS, GC-MS) for Product Identification and Purity Assessment
Mass spectrometry (MS), often coupled with chromatographic techniques like liquid chromatography (LC) or gas chromatography (GC), is a powerful analytical method for determining the molecular weight and purity of a compound.
LC-MS is particularly well-suited for the analysis of non-volatile and thermally labile compounds like hydroxypyridine carboxylic acids. Derivatization is sometimes employed to enhance ionization efficiency and chromatographic separation. For instance, hydroxysteroids have been derivatized to their pyridine-carboxylate esters for sensitive analysis by LC-ESI-MS. nih.gov The resulting mass spectra can show the protonated molecule [M+H]⁺ or adducts like [M+H+CH₃CN]⁺, depending on the derivative. nih.gov LC-MS/MS methods have been developed for the quantification of related compounds like 6-hydroxykynurenic acid in biological matrices, demonstrating high sensitivity and specificity. nih.gov
GC-MS is typically used for volatile and thermally stable compounds. For non-volatile compounds like carboxylic acids, derivatization is often necessary to increase their volatility. A common derivatization agent is trifluoro-N-methyl-N-(trimethylsilyl) acetamide (B32628) (MSTFA), which converts carboxylic acids into their trimethylsilyl (B98337) esters. nih.gov This technique has been successfully used for the determination of perfluorinated carboxylic acids in water samples. nih.gov
The choice between LC-MS and GC-MS depends on the physicochemical properties of the analyte. The following table compares the applicability of these two techniques for the analysis of this compound.
| Technique | Applicability for this compound | Considerations |
| LC-MS | Highly suitable | Direct analysis is possible. Derivatization can improve sensitivity. Provides molecular weight and structural information through fragmentation. |
| GC-MS | Suitable with derivatization | Requires derivatization to increase volatility. Can provide excellent separation and sensitive detection. |
High-Performance Liquid Chromatography (HPLC) for Reaction Monitoring and Purification
High-Performance Liquid Chromatography (HPLC) is an indispensable tool in synthetic chemistry for both monitoring the progress of reactions and for the purification of the final products. For a compound like this compound, HPLC would be crucial for tracking the conversion of precursors, identifying the formation of intermediates, and quantifying the purity of the isolated product.
In a typical synthetic route to this compound, HPLC would be employed to analyze aliquots of the reaction mixture at various time points. This allows chemists to determine the optimal reaction time, temperature, and stoichiometry of reagents to maximize the yield and minimize the formation of impurities. A common approach involves reversed-phase HPLC, where a nonpolar stationary phase is used with a polar mobile phase.
For the purification of this compound, preparative HPLC would be the method of choice. This technique utilizes larger columns and higher flow rates to separate gram-scale quantities of the desired compound from unreacted starting materials and byproducts. The selection of the mobile phase, often a mixture of water, acetonitrile, or methanol (B129727) with additives like formic acid or trifluoroacetic acid to control the pH and improve peak shape, is critical for achieving good separation. youtube.com
While specific HPLC parameters for this compound are not documented in the available literature, a general method could be developed based on its chemical properties. A C18 column would likely be a suitable stationary phase, and a gradient elution method, where the composition of the mobile phase is changed over time, would be effective for separating compounds with different polarities. Detection would typically be carried out using a UV detector, as the pyridine ring and other chromophores in the molecule would absorb UV light.
Interactive Data Table: Hypothetical HPLC Method Parameters for this compound Analysis
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% B to 90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide invaluable information about the molecular structure of this compound, including bond lengths, bond angles, and intermolecular interactions in the solid state.
The process involves growing a single, high-quality crystal of the compound, which can be a challenging step. Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with a beam of X-rays. The diffraction pattern produced by the crystal is then collected and analyzed to generate an electron density map, from which the positions of the individual atoms can be determined.
Although a crystal structure for this compound is not available in the Cambridge Structural Database (CSD), the structures of related pyridine carboxylic acids have been reported. nih.govmdpi.comrsc.orgnih.gov For instance, the crystal structures of various halogen-substituted pyridine derivatives reveal how the position and nature of the halogen atom can influence the crystal packing through halogen bonding and other non-covalent interactions. nih.gov In the case of this compound, one would expect to observe hydrogen bonding involving the carboxylic acid and hydroxyl groups, as well as potential interactions involving the chlorine atom and the pyridine nitrogen.
Interactive Data Table: Expected Crystallographic Parameters for this compound (Hypothetical)
| Parameter | Expected Value |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | P2₁/c or Pbca |
| Unit Cell Dimensions | a ≈ 10-15 Å, b ≈ 5-10 Å, c ≈ 15-20 Å |
| Key Hydrogen Bonds | O-H···O (carboxylic acid dimer), O-H···N (hydroxyl to pyridine) |
| Other Interactions | π-π stacking, C-H···O, C-Cl···π |
The determination of the crystal structure of this compound would be a valuable contribution to the field of structural chemistry, providing insights into its solid-state behavior and guiding the design of new materials with desired properties.
Chemical Reactivity and Mechanistic Investigations of 6 Chloro 4 Hydroxypicolinic Acid
Nucleophilic and Electrophilic Substitution Reactions on the Pyridine (B92270) Ring
The electronic nature of the pyridine ring, combined with its substituents, dictates the course of substitution reactions. The ring nitrogen atom makes the pyridine system electron-deficient, particularly at the alpha (C-2, C-6) and gamma (C-4) positions, which facilitates nucleophilic substitution.
The chlorine atom at the C-6 position of the pyridine ring is notably mobile and susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is enhanced by the electron-withdrawing effect of the adjacent ring nitrogen and the carboxylic acid group. Studies on analogous chloro-substituted heterocyclic compounds, such as chloroquinolines and chloroquinazolines, demonstrate that a chlorine atom at a position activated by a ring nitrogen is readily displaced by a variety of nucleophiles. mdpi.comnih.gov This suggests that 6-Chloro-4-hydroxypicolinic acid can react with nucleophiles like amines, thiols, and azides to yield 6-substituted-4-hydroxypicolinic acid derivatives. mdpi.comresearchgate.net The reaction proceeds via a Meisenheimer-like intermediate, where the negative charge is stabilized by the electron-deficient aromatic system.
The hydroxyl group at the C-4 position significantly influences the molecule's reactivity. It can exhibit enol-keto tautomerism, existing in equilibrium with its corresponding keto form, 6-chloro-4-oxo-1,4-dihydropyridine-2-carboxylic acid. chemicalbook.com This tautomerism is a critical factor in its chemical behavior. The hydroxyl group is also acidic and can be deprotonated to form a negatively charged oxygen anion. This enhances the electron-donating character of the substituent, which can direct and activate the ring for certain reactions. Furthermore, the hydroxyl group itself can act as a nucleophile in intramolecular reactions or be a site for O-alkylation or O-acylation reactions. In the context of crystal engineering, the hydroxyl and carboxylic acid groups are known to participate in forming extensive hydrogen bond networks. nih.gov
Oxidative and Reductive Transformations of the Carboxylic Acid and Pyridine Moiety
The functional groups of this compound can undergo various oxidative and reductive transformations. The carboxylic acid group is generally stable towards further oxidation. However, the pyridine ring itself can be oxidized to form an N-oxide under specific conditions.
Reductive processes can also occur. For instance, photochemical studies on the related 6-chloropicolinate in a 2-propanol-water mixture showed the formation of 2-carboxypyridine, which represents a product of reductive dehalogenation and dehydroxylation (after initial substitution). rsc.orgnih.gov The synthesis of 6-chloropicolinic acid from 2-chloro-6-trichloromethylpyridine using concentrated sulfuric acid is an example of the oxidation of a side chain to a carboxylic acid, highlighting the stability of the chloro-pyridine core under these oxidative conditions. chemicalbook.com
Photochemical Pathways and Light-Induced Reactivity
This compound and its derivatives are photochemically active, undergoing light-induced transformations primarily involving the carbon-chlorine bond.
Research on the photochemistry of 6-chloropicolinate demonstrates that its photodehalogenation pathway is highly dependent on the solvent. rsc.orgnih.gov
In Water: When irradiated in deoxygenated water at pH 5.4, the compound undergoes heterolytic photodehalogenation. The primary product is 6-hydroxypicolinic acid, formed with a 70% yield, indicating a mechanism where the C-Cl bond breaks to form a chloride ion and a pyridyl cation, which is then trapped by water. rsc.orgnih.gov
In 2-Propanol-Water: In a 2-propanol-water (1:1) mixture, the mechanism shifts to a predominantly homolytic cleavage of the carbon-chlorine bond. This pathway is less selective and yields a mixture of products including 6-hydroxypicolinic acid, 2-carboxypyridine, pyridine, and bipyridines. rsc.orgnih.gov
| Solvent System | Predominant Mechanism | Major Products |
| Deoxygenated Water (pH 5.4) | Heterolytic Photodehalogenation | 6-Hydroxypicolinic acid (70%) |
| 2-Propanol-Water (1:1) | Homolytic Photodehalogenation | 6-Hydroxypicolinic acid, 2-carboxypyridine, pyridine, bipyridines |
This table summarizes the photochemical outcomes for 6-chloropicolinate based on solvent conditions. rsc.orgnih.gov
The homolytic pathway observed in alcohol-water mixtures proceeds via radical intermediates. rsc.org Nanosecond laser flash photolysis (LFP) studies have provided direct evidence for these transient species. A short-lived transient species, assigned to the triplet excited state of the molecule, was detected and found to be quenchable by oxygen. rsc.orgnih.gov Further evidence for a homolytic mechanism comes from trapping experiments. The photolysis of 6-chloropicolinate in a 2-propanol-water mixture in the presence of chloride ions allowed for the successful detection of the dichloride radical anion (Cl₂⁻•). rsc.orgnih.gov This observation supports a mechanism where the excited triplet state undergoes homolysis of the C-Cl bond to form a carboxypyridyl radical and a chlorine atom. rsc.org
Influence of pH and Solvent on Photoreactions
The photochemical behavior of picolinic acid derivatives, such as this compound, is significantly influenced by the surrounding medium, particularly the pH and the nature of the solvent. These factors can dictate the reaction pathway, leading to different photoproducts.
The photochemistry of the closely related 6-chloropicolinate ion has been investigated through product analysis and nanosecond laser flash photolysis (LFP). cdnsciencepub.com In aqueous solutions at a pH of 5.4 under deoxygenated conditions, the primary photoreaction is a heterolytic photodehalogenation, yielding 6-hydroxypicolinic acid as the major product with a 70% yield, alongside a substituted pyrrole. cdnsciencepub.com This heterolytic cleavage involves the direct breaking of the carbon-chlorine bond to form a carbocation and a chloride ion.
However, the reaction mechanism shifts in a different solvent system. In a 1:1 mixture of 2-propanol and water, the photodehalogenation of 6-chloropicolinate becomes predominantly homolytic. cdnsciencepub.com This pathway involves the cleavage of the carbon-chlorine bond to produce a pyridyl radical and a chlorine radical. The subsequent reactions of these radical species lead to a less selective product distribution, including 6-hydroxypicolinic acid, 2-carboxypyridine, pyridine, and bipyridines. cdnsciencepub.com
The influence of pH is also evident in the detection of transient species during photolysis. The triplet excited state of the 6-chloropicolinate ion can be observed at a pH of 1, with a maximum absorption at 320 nm. cdnsciencepub.com This triplet state is a key intermediate in the photochemical process. The detection of the radical anion Cl₂⁻⁻ upon photolysis in a 2-propanol-water mixture in the presence of chloride ions further supports the homolytic cleavage mechanism in this solvent system. cdnsciencepub.com A proposed mechanism suggests that the triplet excited state undergoes homolysis of the C-Cl bond, followed by an electron transfer from the resulting carboxypyridyl radical to the chlorine atom, forming an ion pair. cdnsciencepub.com
The quantum yield for the production of hydroxyl radicals from the photolysis of hypochlorous acid (HOCl) at 254 nm has been determined to be 1.4 mol Es⁻¹, highlighting the potential for radical generation in systems containing chlorine and exposed to UV light. nih.gov While not directly measuring this compound, this indicates that photolysis of chlorinated compounds in aqueous environments can be an efficient process.
Table 1: Influence of Solvent on the Photodehalogenation of 6-Chloropicolinate
| Solvent System | Predominant Mechanism | Major Products |
| Deoxygenated Water (pH 5.4) | Heterolytic | 6-Hydroxypicolinic acid, substituted pyrrole |
| 2-Propanol-Water (1:1) | Homolytic | 6-Hydroxypicolinic acid, 2-carboxypyridine, pyridine, bipyridines |
Intramolecular Rearrangements and Tautomeric Equilibria
This compound can exist in different tautomeric forms due to the presence of the hydroxyl group on the pyridine ring. The equilibrium between the hydroxy (enol) form and the pyridone (keto) form is a key aspect of its chemistry. nih.gov This keto-enol tautomerism is a common phenomenon in hydroxypyridines. mdpi.comresearchgate.netlibretexts.org
The position of the tautomeric equilibrium is influenced by several factors, including the solvent, temperature, and the presence of other substituents on the ring. nih.govrsc.org In the case of 2-hydroxypyridine, it exists predominantly as the pyridone tautomer in polar solvents. nih.gov The equilibrium constant (K_T = [pyridone]/[hydroxypyridine]) for 2-hydroxypyridine/2-pyridone tautomerism has been reported to be around 900 in water, indicating a strong preference for the pyridone form. nih.gov In less polar solvents like cyclohexane, both tautomers can coexist in significant amounts. nih.gov
For hydroxypyridine-carboxylic acid derivatives, intramolecular hydrogen bonding between the hydroxyl and carboxyl groups plays a significant role in determining the favored tautomer. researchgate.netlibretexts.org This intramolecular hydrogen bond can stabilize a quasi-aromatic ring structure. mdpi.com The formation of either the keto or enol tautomer can be influenced by the steric and electronic effects of other ring substituents. researchgate.netlibretexts.org These substituents can alter the electron distribution in the pyridine ring and the strength of the intramolecular hydrogen bond. researchgate.netlibretexts.org
Spectroscopic techniques such as NMR and UV-Vis are crucial for studying these tautomeric equilibria. nih.gov For example, in a study of a novel 1,3,4-thiadiazole (B1197879) derivative exhibiting keto-enol tautomerism, it was found that the keto form was favored in polar aprotic solvents like DMSO, while the enol form was favored in non-polar solvents like chloroform. nih.gov
The presence of the chloro and carboxyl groups on the pyridine ring of this compound will influence its tautomeric equilibrium. The electron-withdrawing nature of the chlorine atom and the carboxyl group can affect the acidity of the hydroxyl proton and the basicity of the ring nitrogen, thereby shifting the equilibrium between the hydroxy and pyridone forms.
Table 3: Tautomeric Forms of this compound
| Tautomer Name | Structural Feature |
| This compound | Enol form (hydroxyl group) |
| 6-Chloro-4-oxo-1,4-dihydropyridine-2-carboxylic acid | Keto form (pyridone) |
Computational and Theoretical Studies of 6 Chloro 4 Hydroxypicolinic Acid
Quantum Chemical Calculations (DFT and Ab Initio Methods)
Quantum chemical calculations are foundational to modern chemical research, providing a microscopic view of molecular structures and energies. For 6-chloro-4-hydroxypicolinic acid, both DFT and ab initio methods would be suitable for a comprehensive analysis. DFT is often favored for its balance of computational cost and accuracy, while ab initio methods, though more resource-intensive, can offer higher accuracy for specific properties.
Electronic Structure Analysis (HOMO-LUMO Gaps, Charge Distribution)
An essential aspect of computational analysis is the examination of a molecule's electronic structure. This involves calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and optical properties. A smaller gap generally implies higher reactivity. Furthermore, mapping the charge distribution and electrostatic potential would reveal the electron-rich and electron-poor regions of this compound, indicating likely sites for electrophilic and nucleophilic attack.
Conformational Analysis and Potential Energy Surfaces
The presence of the carboxylic acid group allows for rotational freedom, leading to different possible conformations. A conformational analysis would identify the most stable three-dimensional arrangement of the atoms by mapping the potential energy surface. This process involves systematically rotating the O-H and C-COOH bonds and calculating the energy at each step to find the global and local energy minima, which correspond to the most stable and metastable conformers, respectively.
Investigation of Intramolecular Proton Transfer (IPT) and Tautomerism
The structure of this compound suggests the possibility of tautomerism, a phenomenon where a proton can migrate within the molecule to form different structural isomers. Specifically, the hydroxyl group on the pyridine (B92270) ring can exist in equilibrium with its keto form (a pyridone). Computational studies would focus on the thermodynamics and kinetics of this intramolecular proton transfer. By calculating the energies of the different tautomers (enol vs. keto) and the energy barrier of the transition state connecting them, researchers can predict the dominant tautomer under various conditions. Studies on the parent compound, 6-hydroxypicolinic acid, have shown that keto forms can be energetically favorable. researchgate.net The effect of the chlorine atom at the 6-position on this equilibrium would be a key point of investigation for the title compound.
Solvent Effects on Tautomeric Equilibria and Reaction Pathways
The surrounding environment can significantly influence molecular properties. Computational models, such as the Polarizable Continuum Model (PCM), are used to simulate the effects of different solvents on tautomeric equilibria and reaction pathways. researchgate.net A solvent's polarity can stabilize one tautomer over another, shifting the equilibrium. For this compound, theoretical calculations would predict how the tautomeric balance changes in solvents of varying polarity, from nonpolar (like hexane) to polar protic (like water or ethanol). This is crucial for understanding the compound's behavior in realistic chemical systems.
Molecular Dynamics Simulations for Dynamic Behavior
While quantum chemical calculations typically focus on static structures, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of a molecule over time. nih.gov An MD simulation of this compound, likely in a solvent box, would model the atomistic movements based on a force field. This would allow for the study of its conformational flexibility, interactions with solvent molecules, and the formation and breaking of hydrogen bonds, providing a more realistic picture of its behavior in solution.
Mechanistic Elucidation of Reactions via Computational Modeling
Computational modeling is instrumental in elucidating the detailed mechanisms of chemical reactions. For this compound, this could involve modeling its reactions with other species, such as its deprotonation or its role as a ligand in metal complexes. By calculating the energies of reactants, products, intermediates, and transition states, a complete energy profile for a proposed reaction pathway can be constructed. This helps to determine the feasibility of a reaction and provides a detailed, step-by-step understanding of how it occurs.
In-Depth Scientific Review of this compound Remains Uncharted
A comprehensive review of the scientific literature reveals a significant gap in published research for the chemical compound This compound . Despite its availability from commercial chemical suppliers, detailed studies outlining its specific applications as a chemical building block, its role in the synthesis of complex molecules, or its utility in coordination chemistry are not present in accessible scientific databases and peer-reviewed journals.
The inquiry into its role as a versatile scaffold for creating advanced chemical structures, as requested, could not be substantiated with specific examples or research findings directly involving this compound. The sections and subsections outlined for a detailed exploration—from its incorporation into polycyclic systems to its use in diversity-oriented synthesis and the characterization of its metal complexes—remain areas of untapped research potential rather than documented scientific fact.
Consequently, a detailed article adhering to the specified structure cannot be generated at this time. The following outline, which was to form the basis of the article, currently corresponds to un-published areas of research for this specific compound:
Role As a Chemical Building Block and Scaffold in Diverse Synthetic Applications5.1. Design and Synthesis of Advanced Pyridine Derivatives5.1.1. Incorporation into Polycyclic and Fused Heterocyclic Systems5.1.2. Functionalization for Specific Chemical Transformations5.2. Utility in Complex Molecule Construction and Diversity Oriented Synthesis5.3. Applications in Coordination Chemistry and Metal Complexation5.3.1. Ligand Design Principles and Binding Motifs5.3.2. Synthesis and Characterization of Metal Complexes with Transition Metals
Applications in Coordination Chemistry and Metal Complexation
Theoretical Studies of Metal-Ligand Interactions
While extensive experimental work has been conducted on the coordination chemistry of picolinic acid and its derivatives, theoretical studies specifically focused on this compound are still an emerging area of research. However, computational analyses of structurally related ligands provide valuable insights into the anticipated metal-ligand interactions of this compound.
Theoretical investigations, primarily employing Density Functional Theory (DFT), have been instrumental in understanding the electronic structure, bonding, and reactivity of metal complexes involving substituted picolinic acids. These studies help in elucidating the nature of the coordination bond between the metal center and the ligand, predicting the geometry of the resulting complexes, and interpreting experimental spectroscopic data.
For instance, studies on related picolinic acid derivatives have shown that the pyridine nitrogen and the carboxylate oxygen atoms are the primary coordination sites, forming stable chelate rings with metal ions. The electronic properties of the substituents on the pyridine ring, such as the electron-withdrawing chloro group and the electron-donating hydroxyl group in this compound, are expected to significantly influence the electron density distribution within the ligand and, consequently, the strength and nature of the metal-ligand bonds.
Table 1: Calculated Properties of Picolinic Acid Derivatives from Theoretical Studies
| Compound | Method | Calculated Property | Value | Reference |
| Picolinic Acid | DFT | Tautomerism Energy | - | researchgate.net |
| 2-Picolinic Acid Complexes | DFT | HOMO-LUMO Gap | - | documentsdelivered.com |
| 4-Chlorodipicolinic Acid | DFT | Structural Parameters | - | bohrium.com |
Note: Specific numerical values for this compound are not yet available in the cited literature and await further focused theoretical investigation.
Research Findings from Analogous Systems:
Influence of Substituents: Theoretical studies on various substituted picolinic acids indicate that electron-withdrawing groups, like the chloro group, can enhance the acidity of the carboxylic proton and affect the Lewis basicity of the pyridine nitrogen. This, in turn, modulates the binding affinity of the ligand for different metal ions.
Coordination Geometry: DFT calculations on metal complexes of similar ligands predict various coordination geometries, including octahedral and distorted square-planar, depending on the metal ion and the stoichiometry of the complex. orientjchem.orglibretexts.org
Spectroscopic Correlations: Computational models are often used to simulate vibrational (IR) and electronic (UV-Vis) spectra. researchgate.net By comparing calculated spectra with experimental data, researchers can validate the proposed structures of the metal complexes and gain a deeper understanding of the electronic transitions involved.
The application of computational chemistry to this compound-metal complexes is anticipated to provide a more detailed understanding of their structure-property relationships. Such studies will be crucial for the rational design of new functional materials, catalysts, and biologically active compounds based on this versatile scaffold. Further dedicated theoretical work is necessary to fully elucidate the specific metal-ligand interaction profiles of this important chemical building block.
Environmental and Biotransformation Pathways Non Clinical Focus
Microbial Degradation and Metabolism Pathways of Halogenated Picolinic Acids
Microorganisms play a pivotal role in the breakdown of halogenated aromatic compounds, including picolinic acid derivatives. The presence of a chlorine atom and a hydroxyl group on the pyridine (B92270) ring of 6-Chloro-4-hydroxypicolinic acid influences its susceptibility to microbial attack. The primary mechanism for the detoxification of such compounds is aerobic degradation, which involves a series of enzymatic reactions that ultimately lead to the cleavage of the aromatic ring. nih.govnih.govmahidol.ac.th
The microbial degradation of halogenated aromatic compounds is a well-documented phenomenon, with various bacterial genera, such as Arthrobacter, Pseudomonas, and Rhodococcus, known to possess the enzymatic machinery for their breakdown. nih.govdoaj.orgmdpi.comnih.govmdpi.comnih.gov While specific enzymes for the degradation of this compound have not been definitively identified, the process likely involves enzymes analogous to those that act on similar structures. The initial attack often involves dehalogenation, which can be catalyzed by monooxygenases or dioxygenases. nih.govacs.org These enzymes are responsible for the hydroxylation of the aromatic ring, a critical step that can lead to the removal of the chlorine substituent. nih.gov
In the degradation of other chlorinated aromatic compounds, gene clusters encoding the necessary catabolic enzymes have been identified on plasmids, indicating the potential for horizontal gene transfer among bacterial populations. doaj.orgnih.gov For instance, the degradation of 3-chlorobenzoate (B1228886) by Rhodococcus opacus involves genes encoding for chlorocatechol 1,2-dioxygenase, chloromuconate cycloisomerase, and dienelactone hydrolase. doaj.org Similarly, the degradation of picolinic acid by Alcaligenes faecalis JQ135 is mediated by the pic gene cluster, which includes genes for a picolinic acid dehydrogenase (picA) and a four-component 6-hydroxypicolinic acid monooxygenase (picB). nih.gov It is plausible that microbial degradation of this compound would involve a similar suite of enzymes, likely beginning with a dehalogenating monooxygenase or dioxygenase.
Table 1: Key Microbial Genera and Their Role in Degrading Halogenated Aromatic Compounds
| Microbial Genus | Relevant Degradation Activity | Reference |
| Arthrobacter | Mineralization of chlorinated acetophenones and degradation of 4-chlorobenzoic acid. | nih.govnih.govosti.gov |
| Pseudomonas | Degradation of 3,4-dichloroaniline (B118046) and other chlorinated compounds. | nih.gov |
| Rhodococcus | Degradation of a wide range of aromatic hydrocarbons, including chlorinated compounds. | doaj.orgnih.govmdpi.comresearchgate.net |
| Alcaligenes | Degradation of picolinic acid via the pic gene cluster. | nih.gov |
The proposed catabolic pathway for this compound, based on the degradation of similar compounds, likely commences with an oxidative or hydrolytic dehalogenation step. nih.gov An initial hydroxylation of the pyridine ring, catalyzed by a monooxygenase, could displace the chlorine atom, yielding a dihydroxypicolinic acid derivative. nih.govacs.org
Following dehalogenation, the degradation would likely proceed through a pathway similar to that of picolinic acid itself. In Alcaligenes faecalis JQ135, picolinic acid is first hydroxylated to 6-hydroxypicolinic acid. nih.gov This is then further hydroxylated to 3,6-dihydroxypicolinic acid, which is subsequently decarboxylated to 2,5-dihydroxypyridine. nih.gov This intermediate then undergoes ring cleavage.
For this compound, a plausible route would involve initial dehalogenation to form a dihydroxypicolinic acid, which could then be funneled into a similar ring-cleavage pathway. The identification of intermediates is crucial for elucidating the exact metabolic route. Techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are instrumental in identifying these transient compounds. nih.govresearchgate.net
Table 2: Plausible Intermediates in the Microbial Degradation of this compound
| Putative Intermediate | Preceding Step | Following Step |
| Dihydroxypicolinic acid | Dehalogenation/Hydroxylation | Decarboxylation |
| Dihydroxypyridine | Decarboxylation | Ring Cleavage |
| Ring-cleavage products | Ring Cleavage Dioxygenase | Entry into central metabolism |
Plant Metabolism Studies and Fate in Agricultural Systems
The metabolism of herbicides in plants is a critical factor determining their selectivity and persistence. ucanr.edu Plant metabolism of xenobiotics, including chlorinated pyridine herbicides, generally occurs in three phases. ucanr.edu Phase I involves reactions such as oxidation, reduction, and hydrolysis, which introduce or expose functional groups. ucanr.edu These reactions are often catalyzed by cytochrome P450 monooxygenases. nih.gov
For this compound, Phase I metabolism could involve further hydroxylation or modification of the existing functional groups. Phase II consists of conjugation reactions, where the modified compound is linked to endogenous molecules like sugars or amino acids, a process that generally detoxifies the herbicide and increases its water solubility. ucanr.edu Phase III involves the sequestration of these conjugates into vacuoles or their incorporation into cell wall components, effectively removing them from active metabolic pathways. ucanr.edu
The persistence of pyridine herbicides in agricultural systems is a significant concern, as residues in soil and plant matter can affect subsequent sensitive crops. vt.edugrdc.com.au The breakdown of these herbicides in soil is primarily due to microbial activity, which is influenced by factors such as temperature, moisture, and oxygen availability. vt.edugrdc.com.au
Abiotic Degradation Mechanisms in Environmental Contexts
In addition to biological degradation, abiotic processes can contribute to the transformation of this compound in the environment. Photodegradation, or the breakdown of compounds by sunlight, is a significant abiotic process for many chlorinated organic pollutants. nih.govnih.gov The presence of a chromophore in the picolinic acid structure suggests that it may be susceptible to photolysis. The rate and products of photodegradation would depend on factors such as the intensity of solar radiation, the presence of photosensitizing agents in the water or soil, and the pH of the medium. nih.gov
Hydrolysis, the reaction with water, is another potential abiotic degradation pathway. While many aromatic C-Cl bonds are relatively stable to hydrolysis under typical environmental conditions, the presence of activating groups on the ring can facilitate this reaction. Reductive dehalogenation, where a chlorine atom is replaced by a hydrogen atom, can occur under anaerobic conditions, often mediated by reduced iron species or other reducing agents present in anoxic sediments. cabidigitallibrary.org
Analytical Methodologies for Environmental Monitoring and Metabolite Profiling
The detection and quantification of this compound and its metabolites in environmental samples such as soil, water, and plant tissues require sensitive and specific analytical methods. Given the polar and ionizable nature of picolinic acid derivatives, liquid chromatography (LC) coupled with mass spectrometry (MS) is a preferred technique. nih.govresearchgate.netnih.govnih.govhelixchrom.com
Sample preparation is a critical step to remove interfering matrix components. Solid-phase extraction (SPE) is commonly used to concentrate the analyte and clean up the sample extract before instrumental analysis. nih.govnih.gov For volatile derivatives, gas chromatography (GC) coupled with mass spectrometry (GC-MS) can also be employed, often requiring a derivatization step to increase the volatility of the analyte. nih.govresearchgate.netfigshare.com Derivatization with agents like silylating reagents can make the compound more amenable to GC analysis.
Table 3: Analytical Techniques for the Determination of Picolinic Acid Derivatives
| Analytical Technique | Sample Matrix | Key Features | Reference(s) |
| LC-MS/MS | Water, Soil, Crops | High sensitivity and specificity for polar, non-volatile compounds. | nih.govresearchgate.netnih.gov |
| GC-MS | Plasma, CSF, Brain Tissue | Suitable for volatile compounds or after derivatization; provides structural information. | nih.govresearchgate.net |
| HPLC-UV | Various | Robust and reproducible; suitable for compounds with a UV chromophore. | helixchrom.com |
Q & A
Basic Research Questions
Q. What are the key structural features of 6-Chloro-4-hydroxypicolinic acid, and how do they influence its reactivity in synthetic applications?
- Methodological Answer : The compound’s reactivity is governed by its functional groups: a hydroxyl group (electron-donating), a chloro substituent (electron-withdrawing), and a carboxylic acid moiety. The hydroxyl group at position 4 can participate in hydrogen bonding, affecting solubility and crystallization, while the chlorine at position 6 directs electrophilic substitution reactions. Structural confirmation via X-ray crystallography (e.g., using SHELX for refinement ) or NMR (¹H/¹³C, DEPT-135) can validate regiochemistry. Computational tools like DFT may predict electronic effects, but experimental validation is critical.
Q. What spectroscopic methods are most effective for characterizing this compound, and how should data interpretation be approached?
- Methodological Answer :
- NMR : Analyze coupling patterns (e.g., aromatic protons at positions 3 and 5 show splitting due to adjacent substituents). Integrate peaks to confirm stoichiometry.
- IR : Identify O–H (broad ~2500–3300 cm⁻¹), C=O (carboxylic acid, ~1700 cm⁻¹), and C–Cl (~600–800 cm⁻¹) stretches.
- Mass Spectrometry : Use high-resolution MS (HRMS) to confirm molecular ion [M+H]⁺ and fragmentation patterns.
Cross-reference data with crystallographic results (e.g., SHELXL-refined bond lengths/angles ) to resolve ambiguities.
Q. How can researchers ensure the purity of this compound during synthesis, and what analytical techniques are essential?
- Methodological Answer :
- Purification : Recrystallization (solvent selection based on polarity) or column chromatography (silica gel, ethyl acetate/hexane gradient).
- Purity Assessment : HPLC (C18 column, UV detection at λmax ~270 nm) or TLC (visualization under UV254). Monitor for byproducts (e.g., dechlorinated derivatives).
- Thermal Analysis : DSC/TGA to confirm melting point stability and decomposition thresholds .
Advanced Research Questions
Q. How can synthetic routes for this compound be optimized to enhance yield and minimize side reactions?
- Methodological Answer :
- Reaction Optimization : Vary catalysts (e.g., Pd/C for hydrogenation steps), temperature (control decarboxylation risks), and solvent polarity (DMF vs. THF). Use DoE (Design of Experiments) to identify critical parameters.
- Byproduct Analysis : LC-MS to detect intermediates (e.g., dihydroxylated or over-chlorinated species). Adjust stoichiometry of Cl⁻ donors (e.g., POCl₃) to suppress over-substitution .
- Scale-Up Considerations : Monitor exothermicity using calorimetry to prevent thermal runaway.
Q. What computational strategies are suitable for modeling the electronic properties and reaction mechanisms of this compound?
- Methodological Answer :
- DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to predict frontier orbitals (HOMO/LUMO) and nucleophilic/electrophilic sites.
- MD Simulations : Study solvation effects (e.g., water vs. DMSO) on conformational stability.
- Validation : Compare computed IR/NMR spectra with experimental data using software like Gaussian or ORCA .
Q. How should contradictory crystallographic and spectroscopic data for this compound be resolved to confirm its structure?
- Methodological Answer :
- Cross-Validation : If XRD data (e.g., SHELXL-refined ) suggests planar carboxyl groups but NMR shows tautomerism, perform variable-temperature NMR to detect dynamic equilibria.
- Impurity Profiling : Use LC-MS to identify contaminants (e.g., hydrate forms) that may skew XRD results.
- Synchrotron Studies : High-resolution XRD at low temperatures (100 K) to reduce thermal motion artifacts.
Q. What strategies can be employed to study the acid-base behavior of this compound in different solvent systems?
- Methodological Answer :
- Potentiometric Titration : Determine pKa values in aqueous and non-aqueous media (e.g., DMSO). Compare with computational predictions (COSMO-RS model).
- UV-Vis Spectroscopy : Monitor absorbance shifts during protonation/deprotonation (e.g., carboxylate vs. carboxylic acid forms).
- Solvent Effects : Use Kamlet-Taft parameters to correlate solvent polarity with ionization trends .
Data-Driven Experimental Design
Q. How can researchers design a robust experimental protocol to investigate the coordination chemistry of this compound with transition metals?
- Methodological Answer :
- Ligand Screening : Test metal salts (e.g., Cu²⁺, Fe³⁺) in varying molar ratios. Monitor complexation via UV-Vis (charge-transfer bands) or EPR (for paramagnetic species).
- Stability Constants : Use Job’s method or pH-metric titrations to determine logK values.
- Structural Analysis : Single-crystal XRD (SHELXL ) to confirm binding modes (monodentate vs. bidentate).
Q. What statistical approaches are recommended for analyzing dose-response relationships in biological assays involving this compound?
- Methodological Answer :
- Dose-Response Curves : Fit data to Hill equation using nonlinear regression (GraphPad Prism). Calculate EC₅₀/IC₅₀ with 95% confidence intervals.
- Outlier Detection : Apply Grubbs’ test to exclude anomalous replicates.
- Multivariate Analysis : PCA or PLS to correlate structural descriptors (e.g., Cl position) with bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
